molecular formula C17H25NO3 B12789110 3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol CAS No. 3466-76-0

3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol

Cat. No.: B12789110
CAS No.: 3466-76-0
M. Wt: 291.4 g/mol
InChI Key: LYDWUTUOAGCHNM-UHFFFAOYSA-N
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Description

NSC 226647 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions with biological molecules, making it a valuable tool in research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 226647 typically involves a series of organic reactions. The exact synthetic route can vary, but it generally includes steps such as nucleophilic substitution, oxidation, and reduction reactions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of NSC 226647 may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced monitoring techniques ensures that the production process remains consistent and meets the required standards.

Chemical Reactions Analysis

Types of Reactions

NSC 226647 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: NSC 226647 can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

The reactions involving NSC 226647 typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

NSC 226647 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.

    Medicine: NSC 226647 is investigated for its potential therapeutic effects, particularly in cancer research.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of NSC 226647 involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, which is crucial in pathways related to disease progression. The compound’s ability to modulate these pathways makes it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

NSC 226647 can be compared with other similar compounds to highlight its uniqueness:

    NSC 125973: Another compound with similar inhibitory effects on enzymes but with different molecular targets.

    NSC 87877: Known for its role in inhibiting dual specificity phosphatases, which are involved in various signaling pathways.

    Paclitaxel: Although primarily used as a chemotherapeutic agent, it shares some mechanistic similarities with NSC 226647 in terms of enzyme interaction.

Properties

CAS No.

3466-76-0

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

IUPAC Name

3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol

InChI

InChI=1S/C17H25NO3/c1-4-11-10-18-6-5-12-7-16(20-2)17(21-3)8-13(12)14(18)9-15(11)19/h7-8,11,14-15,19H,4-6,9-10H2,1-3H3

InChI Key

LYDWUTUOAGCHNM-UHFFFAOYSA-N

Canonical SMILES

CCC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC

Origin of Product

United States

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